molecular formula C7H9N3O3 B15244841 4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid

4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid

Cat. No.: B15244841
M. Wt: 183.16 g/mol
InChI Key: AAVNSWZBWLOMER-UHFFFAOYSA-N
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Description

4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under Cu-catalysis. This method employs a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl and amino groups make it a versatile intermediate in organic synthesis and a valuable compound in pharmacological research .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

4-amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c8-6-4(7(12)13)3-9-5(10-6)1-2-11/h3,11H,1-2H2,(H,12,13)(H2,8,9,10)

InChI Key

AAVNSWZBWLOMER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)CCO)N)C(=O)O

Origin of Product

United States

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